molecular formula C15H13NO2 B14875416 3-(o-tolylamino)isobenzofuran-1(3H)-one

3-(o-tolylamino)isobenzofuran-1(3H)-one

Cat. No.: B14875416
M. Wt: 239.27 g/mol
InChI Key: QYIGJGYDWSONSQ-UHFFFAOYSA-N
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Description

3-(o-tolylamino)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an isobenzofuran core with an o-tolylamino group attached to it, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-tolylamino)isobenzofuran-1(3H)-one typically involves the reaction of o-toluidine with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isobenzofuran ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(o-tolylamino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isobenzofuran derivatives with different functional groups.

Scientific Research Applications

3-(o-tolylamino)isobenzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(o-tolylamino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(p-tolylamino)isobenzofuran-1(3H)-one: Similar structure but with a p-tolylamino group instead of an o-tolylamino group.

    3-(m-tolylamino)isobenzofuran-1(3H)-one: Similar structure but with an m-tolylamino group instead of an o-tolylamino group.

    3-(phenylamino)isobenzofuran-1(3H)-one: Similar structure but with a phenylamino group instead of an o-tolylamino group.

Uniqueness

3-(o-tolylamino)isobenzofuran-1(3H)-one is unique due to the presence of the o-tolylamino group, which imparts distinct chemical and biological properties to the compound. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-(2-methylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO2/c1-10-6-2-5-9-13(10)16-14-11-7-3-4-8-12(11)15(17)18-14/h2-9,14,16H,1H3

InChI Key

QYIGJGYDWSONSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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